

# Spectroscopic Data of 5-Bromo-2,4-difluoroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-2,4-difluoroaniline

Cat. No.: B1273227

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This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **5-Bromo-2,4-difluoroaniline**. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

## Chemical Structure and Spectroscopic Overview

**5-Bromo-2,4-difluoroaniline** is a halogenated aromatic amine with the molecular formula C<sub>6</sub>H<sub>4</sub>BrF<sub>2</sub>N. Its structure, characterized by a bromine atom and two fluorine atoms on the aniline ring, gives rise to distinct spectroscopic signatures. This guide covers the <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR, along with mass spectrometry data, which are crucial for the structural elucidation and purity assessment of this compound.

## Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses of **5-Bromo-2,4-difluoroaniline**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-6	6.97	dd	7.2, 6.7
H-3	6.85	t	8.2
-NH <sub>2</sub>	3.63	br s	-

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[[1](#)]

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ ) ppm
C-1	140.2 (dd, J=240, 12 Hz)
C-2	150.1 (dd, J=245, 13 Hz)
C-3	111.5 (dd, J=22, 4 Hz)
C-4	125.1 (d, J=4 Hz)
C-5	98.6 (d, J=28 Hz)
C-6	119.2 (d, J=4 Hz)

Data obtained from predictive algorithms and may vary from experimental values.

**Table 3: Predicted <sup>19</sup>F NMR Spectroscopic Data**

Fluorine Assignment	Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity
F-2	-128.5	d
F-4	-119.0	d

Referenced to CFCl<sub>3</sub>. Data is predictive and should be confirmed experimentally.

**Table 4: Mass Spectrometry Data**

Parameter	Value
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrF <sub>2</sub> N
Molecular Weight	208.00 g/mol <a href="#">[2]</a> <a href="#">[3]</a>
Exact Mass	206.949509 u <a href="#">[3]</a>
Key Fragmentation Peaks (m/z)	207/209 (M+, M+2), reflecting the isotopic abundance of Bromine.

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **5-Bromo-2,4-difluoroaniline**.

### NMR Spectroscopy

#### Sample Preparation:

- Accurately weigh 5-10 mg of **5-Bromo-2,4-difluoroaniline**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition:

- <sup>1</sup>H NMR: A standard single-pulse experiment is used. Data is typically acquired with 16 to 64 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of <sup>13</sup>C, a greater number of scans (typically 1024 or more) and a larger sample concentration may be required.
- <sup>19</sup>F NMR: A standard one-pulse experiment is used. <sup>19</sup>F is a highly sensitive nucleus, and spectra can be acquired relatively quickly.

## Mass Spectrometry

### Sample Preparation:

- Prepare a dilute solution of **5-Bromo-2,4-difluoroaniline** in a volatile organic solvent such as methanol or acetonitrile.

### Data Acquisition (Electron Ionization - EI):

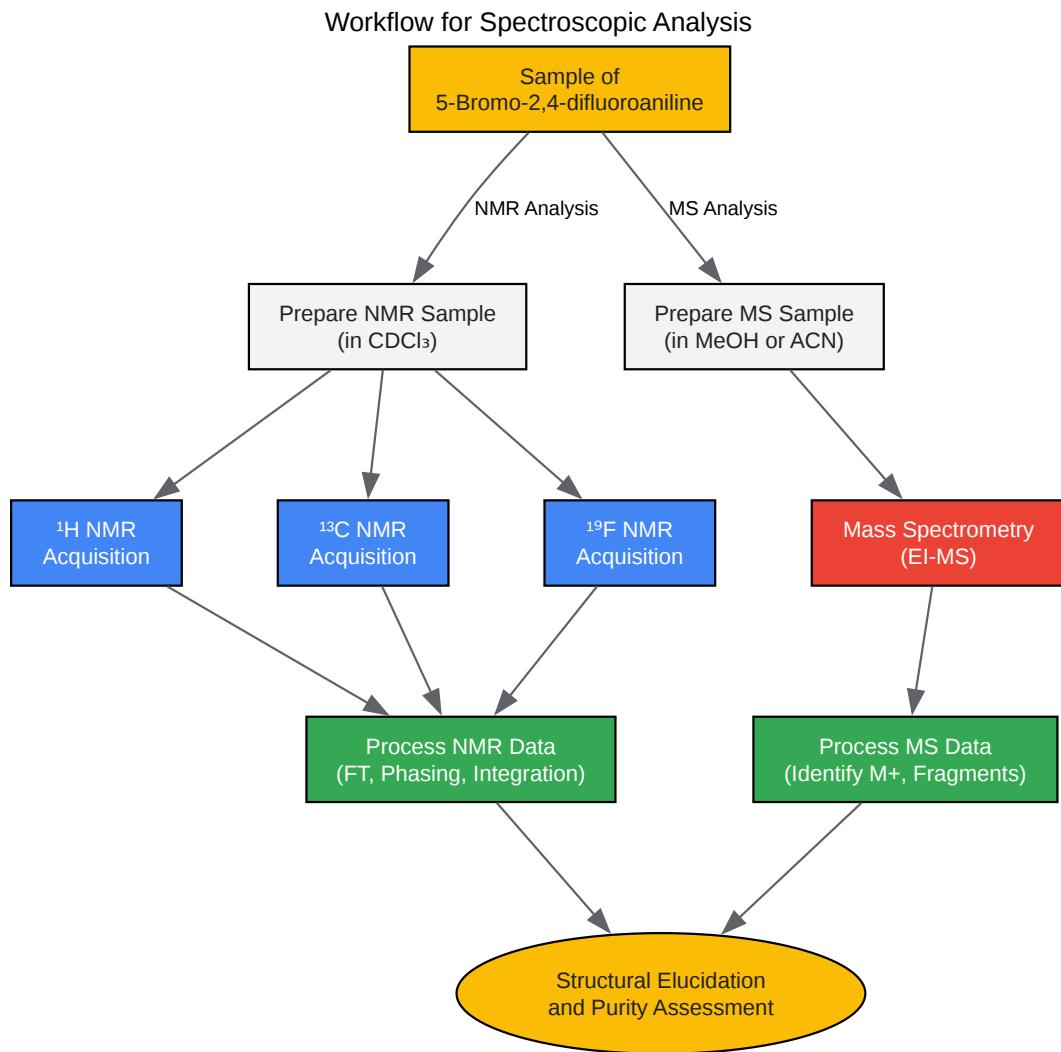
- The sample is introduced into the ion source of the mass spectrometer.
- The molecules are ionized by a beam of electrons (typically at 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio. The presence of bromine is typically confirmed by the characteristic M+ and M+2 isotopic pattern with a near 1:1 ratio.[\[4\]](#)

## Visualizations

### Chemical Structure and NMR Assignments

Caption: Chemical structure of **5-Bromo-2,4-difluoroaniline** with  $^1\text{H}$  NMR assignments.

## Spectroscopic Analysis Workflow



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Caption: A logical workflow for the complete spectroscopic analysis of the compound.

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## References

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